Broad‑Spectrum Selectivity Profiling: Consistent Inactivity Across >30 HTS Assays
In the NCATS/NIH Molecular Libraries Program, the target compound (CID 7207136) was tested in >30 distinct biochemical and cell‑based high‑throughput screening (HTS) campaigns covering targets such as S1P3, PPARγ, Ras‑family GTPases, STAT1/3, Factor XIa/XIIa, calpain, and phosphomannose isomerase. In all entries, the recorded outcome was 'Inactive' [REFS‑1]. This contrasts with typical screening deck behavior where a substantial fraction of compounds (often 1–5%) register as 'Active' in multiple unrelated assays due to pan‑assay interference or promiscuity [REFS‑2]. The absence of any recorded activity across this panel indicates a markedly lower risk of non‑specific target engagement.
| Evidence Dimension | Frequency of 'Active' outcomes in HTS counter‑screens |
|---|---|
| Target Compound Data | 0 active hits out of >30 assays; all 'Inactive' |
| Comparator Or Baseline | Average screening library compounds typically exhibit 1–5% hit rates across diverse assays (literature benchmark) [REFS‑2] |
| Quantified Difference | Target compound: 0% hit rate | Baseline expectation: 1–5% -> substantially lower promiscuity |
| Conditions | Multiple NIH Molecular Libraries Program HTS campaigns; assay types include fluorescence polarization, cell‑based reporter, and biochemical assays |
Why This Matters
This selectivity fingerprint is crucial for applications requiring clean chemical probes; procurement of a structurally similar but untested analog risks introducing pan‑assay interference compounds (PAINS) that generate false positives.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7207136, BioAssay Results. https://pubchem.ncbi.nlm.nih.gov/compound/7207136 (accessed 2026‑05‑09). View Source
- [2] Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719‑2740. View Source
